molecular formula C9H17NO2 B6358559 (1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine CAS No. 1260886-35-8

(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine

Cat. No.: B6358559
CAS No.: 1260886-35-8
M. Wt: 171.24 g/mol
InChI Key: WBFRVPDTKUHZLK-UHFFFAOYSA-N
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Description

(1,4-Dioxa-spiro[45]dec-7-yl)-methyl-amine is a chemical compound characterized by its unique spirocyclic structureThe spirocyclic structure imparts unique chemical and physical properties, making it a subject of interest for researchers and industrial applications .

Properties

IUPAC Name

N-methyl-1,4-dioxaspiro[4.5]decan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10-8-3-2-4-9(7-8)11-5-6-12-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFRVPDTKUHZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC2(C1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-N,N-dimethyl-methanamine in ethanol. This reaction yields an intermediate, which can be further reacted with various amines to produce the desired spirocyclic compounds . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

(1,4-Dioxa-spiro[4.5]dec-7-yl)-methyl-amine can be compared with other spirocyclic compounds such as:

  • 6,10-Dioxaspiro[4.5]decane-7,9-dione
  • Spiro[indoline-3,4’-pyridine]
  • Spiro[fluorene-9,9’-xanthene]

These compounds share the spirocyclic core but differ in their functional groups and specific applications.

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